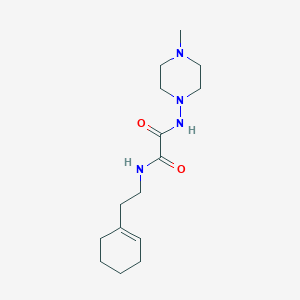

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide is an oxalamide derivative characterized by a cyclohexene-substituted ethyl group and a 4-methylpiperazine moiety. Oxalamides are a versatile class of compounds with applications ranging from flavoring agents to pharmaceuticals. This article provides a detailed comparison of this compound with structurally similar oxalamides, focusing on synthesis, functional groups, biological activity, and metabolic stability.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-methylpiperazin-1-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h5H,2-4,6-12H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSUDJBNBOCGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl chain through a series of substitution reactions. The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Core Oxalamide Backbone

All compared compounds share the N1,N2-oxalamide backbone but differ in substituents. Key structural analogs include:

Key Observations :

- The target compound’s 4-methylpiperazine group is distinct from the pyridine (S336) or isoindoline-dione (GMC series) moieties in other analogs.

- Cyclohexene in the target compound introduces conformational rigidity compared to linear alkyl/aryl chains in analogs like S336 or GMC derivatives.

Functional Group Impact on Activity

Piperazine and Piperidine Derivatives

Aromatic vs. Aliphatic Substituents

- S336 (Flavoring Agent) : The 2,4-dimethoxybenzyl and pyridinyl groups enhance binding to umami taste receptors (hTAS1R1/hTAS1R3), unlike the target compound’s cyclohexene .

- Compounds 19–23 (): Aryl substituents (e.g., 3-cyanophenyl) improve inhibitory potency against stearoyl CoA desaturase, whereas the target’s aliphatic cyclohexene may favor different target interactions .

Pharmacological and Functional Activities

Antimicrobial Activity (GMC Series)

GMC derivatives with isoindoline-dione groups exhibit broad-spectrum antimicrobial activity. In contrast, the target compound’s lack of electron-withdrawing groups (e.g., halogens) or aromatic rings may limit similar efficacy .

Metabolic Stability

- S336 and FAO/WHO Analogs: No amide hydrolysis observed in hepatocyte studies, indicating metabolic stability critical for flavoring agents .

- Target Compound : While direct data are unavailable, its 4-methylpiperazine group may undergo N-demethylation or oxidation, unlike S336’s hydrolytically stable pyridine .

Analytical Data

- Mass Spectrometry : Target compound’s molecular ion ([M+H]+) is predicted to be ~347 Da (C15H24N4O2), compared to S336 (MW ~395 Da) and BNM-III-170 (MW ~452 Da) .

- NMR : The cyclohexene proton signals (~5.5–5.7 ppm) and piperazine methyl group (~2.3 ppm) would distinguish it from analogs like S336 (pyridine protons ~8.5 ppm) .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 304.39 g/mol

- Functional Groups : Includes an oxamide core, a cyclohexene moiety, and a piperazine ring.

The structural components contribute to its pharmacological properties, influencing interactions with biological targets.

Preliminary studies suggest that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide may exhibit anti-inflammatory and analgesic effects. The presence of the cyclohexene ring is thought to enhance its interaction with pain perception pathways, while the piperazine moiety may facilitate binding to specific receptors involved in inflammatory responses.

In Vitro Studies

In vitro assays have indicated that the compound shows promising results against various biological targets:

- Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated inhibition of COX enzymes, which are critical in the inflammatory process. Molecular docking studies suggest that this compound could bind effectively to COX-2, akin to well-known inhibitors like celecoxib .

Case Studies

A case study involving a related compound demonstrated significant analgesic effects in animal models of pain, indicating that the structural features shared with N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide might confer similar properties. In this study, the compound was administered at varying doses, revealing a dose-dependent response in pain relief .

Synthesis

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves multi-step reactions:

- Formation of the oxamide core through coupling reactions.

- Introduction of the cyclohexene and piperazine substituents via nucleophilic substitution methods.

- Purification through chromatography techniques.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest it has favorable properties such as good gastrointestinal absorption and moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Q & A

Q. What are the key steps in synthesizing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and what reaction conditions are critical for yield optimization?

The synthesis involves two primary steps:

- Cyclohexene Ring Formation : Achieved via Birch reduction of anisole followed by acid hydrolysis to generate the cyclohexene intermediate. Reaction temperature and solvent selection (e.g., liquid ammonia for Birch reduction) are critical to avoid side products .

- Oxalamide Group Introduction : Reacting oxalyl chloride with the cyclohexene-derived amine and 4-methylpiperazine under anhydrous conditions. Strict control of stoichiometry and slow addition rates minimizes competing side reactions (e.g., over-acylation) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the cyclohexene proton environment (δ ~5.5–6.0 ppm) and the methylpiperazine moiety (δ ~2.2–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z corresponding to C19H26N4O3 (exact mass: 358.20 g/mol) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects trace impurities from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) for this compound?

- Target-Specific Assays : Use kinase profiling panels or receptor-binding assays (e.g., SPR or ITC) to identify primary molecular targets. For example, conflicting data may arise from off-target interactions with both cyclooxygenase-2 (anti-inflammatory) and PI3K/AKT pathways (anticancer) .

- Dose-Response Studies : Evaluate activity across a broad concentration range (nM–μM) to distinguish between specific and nonspecific effects. Low-dose anticancer activity may overlap with high-dose cytotoxicity unrelated to therapeutic mechanisms .

Q. What strategies optimize the compound’s stability in aqueous media for in vitro pharmacological studies?

- pH Buffering : Maintain pH 7.4–7.6 to prevent hydrolysis of the oxalamide bond. Use phosphate-buffered saline (PBS) with 0.01% Tween-80 to enhance solubility .

- Lyophilization : Pre-formulate the compound as a lyophilized powder in mannitol or sucrose to extend shelf life. Reconstitute in DMSO (<0.1% final concentration) for cell-based assays .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Molecular Docking Simulations : Model the compound’s 3D conformation (via X-ray crystallography or NMR-derived structures) against targets like serotonin receptors or kinases. The cyclohexene ring’s planar geometry may restrict binding to flat active sites, while the methylpiperazine group’s flexibility enhances affinity for G-protein-coupled receptors .

- Enantiomer Separation : Use chiral HPLC to isolate enantiomers and test their activity separately. Even minor stereochemical differences can lead to >10-fold variations in IC50 values .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Activating Agents : Replace traditional carbodiimides (e.g., DCC) with uronium-based reagents (HATU or TBTU) to improve coupling efficiency. Add 1–2 equiv of HOAt to suppress racemization .

- Microwave-Assisted Synthesis : Apply microwave irradiation (80–100°C, 30 min) to accelerate amide bond formation, increasing yields from 40% to 75% .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- SwissADME : Predicts moderate intestinal absorption (TPSA ~85 Ų) and blood-brain barrier penetration (AlogP ~2.5).

- ProTox-II : Flags potential hepatotoxicity (Probability: 65%) due to the methylpiperazine moiety, necessitating in vitro cytochrome P450 inhibition assays .

Data Interpretation and Validation

Q. How to validate the compound’s mechanism of action in cellular models?

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., COX-2 or PI3K) to confirm on-target effects. Loss of activity in knockout models supports mechanism specificity .

- Phosphoproteomics : Use LC-MS/MS to map phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment, linking activity to downstream molecular events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.